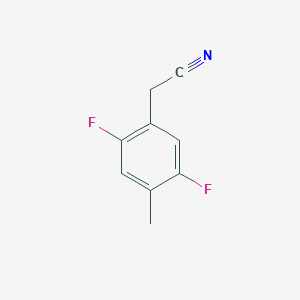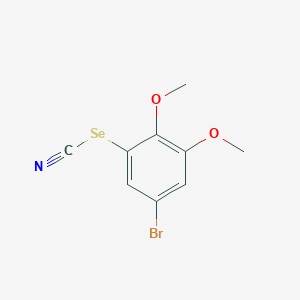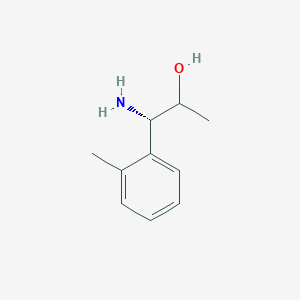
(1S)-1-Amino-1-(O-tolyl)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-Amino-1-(O-tolyl)propan-2-OL is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features an amino group, a hydroxyl group, and a tolyl group attached to a propan-2-ol backbone, making it a versatile intermediate in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-Amino-1-(O-tolyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (O-tolyl)acetone and ammonia.
Chiral Catalysts: Chiral catalysts or chiral auxiliaries are often used to ensure the formation of the desired enantiomer.
Reaction Conditions: The reaction conditions may include specific temperatures, solvents, and pH levels to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-Amino-1-(O-tolyl)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The tolyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., halogens).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield (O-tolyl)acetone, while reduction may yield (1S)-1-Amino-1-(O-tolyl)propan-2-amine.
Scientific Research Applications
Chemistry
In chemistry, (1S)-1-Amino-1-(O-tolyl)propan-2-OL is used as a chiral building block for the synthesis of more complex molecules.
Biology
In biology, the compound may be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Medicine
Industry
In industry, the compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1S)-1-Amino-1-(O-tolyl)propan-2-OL involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The amino and hydroxyl groups may form hydrogen bonds or ionic interactions with these targets, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
(1R)-1-Amino-1-(O-tolyl)propan-2-OL: The enantiomer of the compound with different stereochemistry.
(1S)-1-Amino-1-(P-tolyl)propan-2-OL: A compound with a para-tolyl group instead of an ortho-tolyl group.
(1S)-1-Amino-1-(O-tolyl)butan-2-OL: A compound with an extended carbon chain.
Uniqueness
The uniqueness of (1S)-1-Amino-1-(O-tolyl)propan-2-OL lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
(1S)-1-amino-1-(2-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H15NO/c1-7-5-3-4-6-9(7)10(11)8(2)12/h3-6,8,10,12H,11H2,1-2H3/t8?,10-/m1/s1 |
InChI Key |
KYOUUIAOUIQRGD-LHIURRSHSA-N |
Isomeric SMILES |
CC1=CC=CC=C1[C@@H](C(C)O)N |
Canonical SMILES |
CC1=CC=CC=C1C(C(C)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



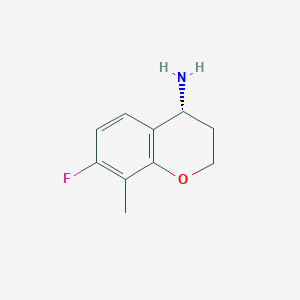
![(1R)-1-[4-(Difluoromethyl)phenyl]ethylamine](/img/structure/B15235579.png)
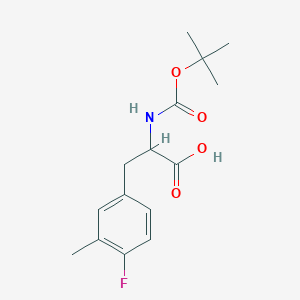

![3-(3-Bromophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15235604.png)
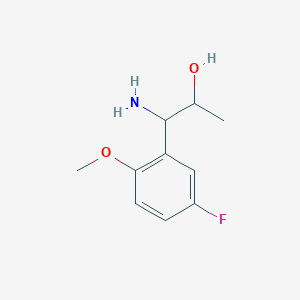
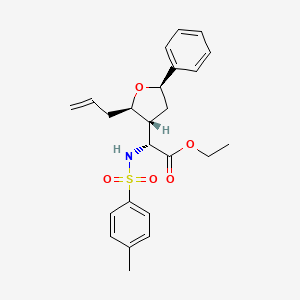

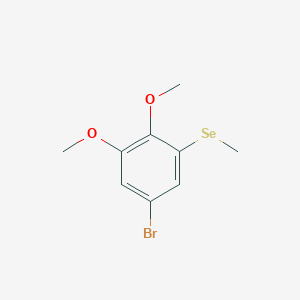
![2-Cyclopropylthiazolo[4,5-B]pyridine-5-carboxylic acid](/img/structure/B15235647.png)
